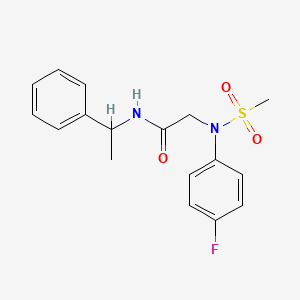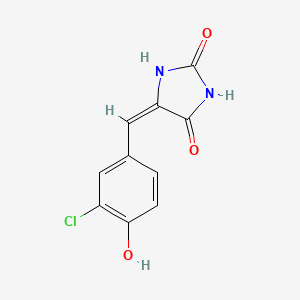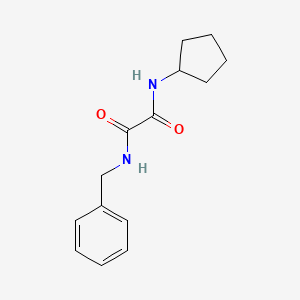![molecular formula C20H29N3O B3919528 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B3919528.png)
4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine
Vue d'ensemble
Description
4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. Studies have shown that the compound can induce apoptosis in cancer cells, which suggests that it may be acting through a pro-apoptotic pathway.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In animal models, it has been shown to have analgesic and anti-inflammatory effects. In material science, it has been shown to have interesting optical and electronic properties, which make it a potential building block for the synthesis of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its interesting properties. However, the limitations include the lack of understanding of its mechanism of action and its potential toxicity, which require further investigation.
Orientations Futures
There are several future directions for the study of 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine. These include:
- Further investigation of its mechanism of action, which will help to identify potential targets for drug development.
- Exploration of its potential as a lead compound for the development of new drugs targeting various diseases.
- Investigation of its potential use as a building block for the synthesis of new materials with interesting properties.
- Evaluation of its potential toxicity and safety profile, which will be important for its clinical development.
In conclusion, 4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a chemical compound with potential applications in various fields. Its synthesis method has been optimized, and it has been shown to have interesting properties and potential as a lead compound for drug development. However, further investigation is needed to fully understand its mechanism of action, potential toxicity, and safety profile.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been investigated for its potential as a novel anticancer agent, as it has shown promising cytotoxic activity against cancer cell lines. In drug discovery, it has been explored as a potential lead compound for the development of new drugs targeting various diseases. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with interesting properties.
Propriétés
IUPAC Name |
4-[(5-methyl-1-propylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-11-23-17(2)19(14-21-23)15-22-12-13-24-20(16-22)10-9-18-7-5-4-6-8-18/h4-8,14,20H,3,9-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUQYPXPGXGYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCOC(C2)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)
![4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)

![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)





![1-(2,4-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3919507.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3919515.png)
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3919518.png)
